![molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
2-[2-(Chloromethyl)butyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethylbutyl group. One common method is the cyclization of a precursor compound containing the necessary functional groups under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield various thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, solvents, and specific temperatures is crucial to ensure high yield and purity. The exact methods can vary depending on the desired derivative and its applications.
化学反应分析
Types of Reactions: 2-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学研究应用
2-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Some thiazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in disease pathways, making them potential therapeutic agents .
相似化合物的比较
2-[2-(Chloromethyl)butyl]-1,3,5-trimethylbenzene: Contains a similar chloromethylbutyl group but with a benzene ring instead of a thiazole ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole: Another thiazole derivative with different substituents and biological activities.
Uniqueness: 2-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC 名称 |
2-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
BRKAHJPNCYNVNL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=NC=CS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


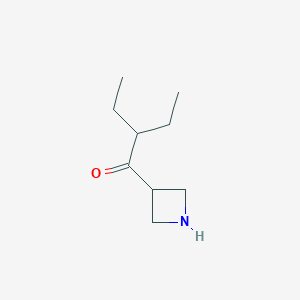
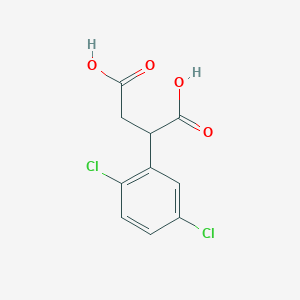
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
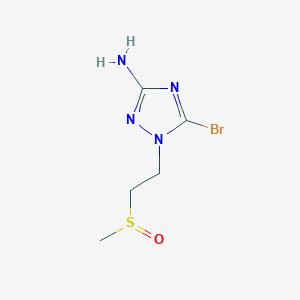
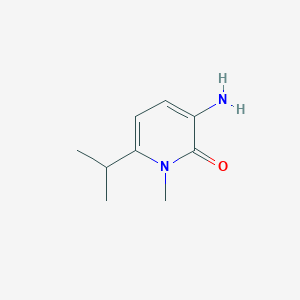
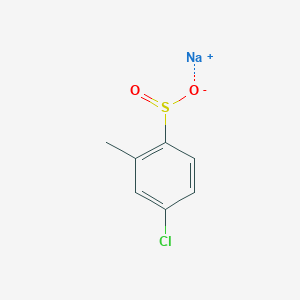
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
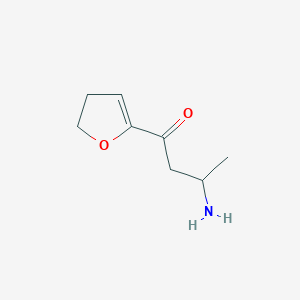
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
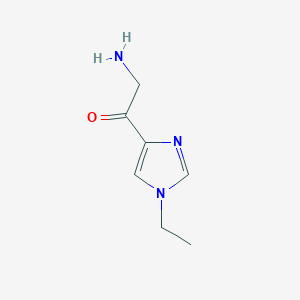

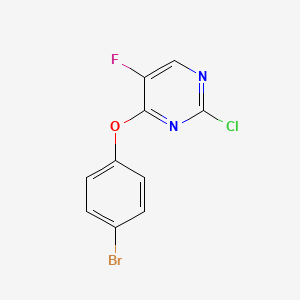
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

